6-Amino-5-azacitidina

Descripción general

Descripción

6-Amino-5-azacitidina es un compuesto químico conocido por sus propiedades antibacterianas, particularmente contra Escherichia coli . Es un derivado de la azacitidina, un análogo de nucleósido utilizado en el tratamiento de síndromes mielodisplásicos y ciertos tipos de leucemia . El compuesto tiene una fórmula molecular de C8H13N5O5 y un peso molecular de 259.22 g/mol .

Aplicaciones Científicas De Investigación

6-Amino-5-azacitidina tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

6-Amino-5-azacitidina ejerce sus efectos principalmente a través de la inhibición de la metiltransferasa del ADN, lo que lleva a la hipometilación del ADN . Este mecanismo es similar al de la azacitidina, que se incorpora al ARN y al ADN, interrumpiendo su síntesis y provocando citotoxicidad en las células hematopoyéticas anormales . La actividad antibacteriana del compuesto se atribuye a su capacidad para inhibir el crecimiento bacteriano al interferir con la síntesis de ácidos nucleicos .

Análisis Bioquímico

Biochemical Properties

6-Amino-5-azacytidine has been found to inhibit the growth of bacteria such as E. coli This suggests that it interacts with certain enzymes or proteins within these organisms to exert its effects

Cellular Effects

Studies on azacytidine, a related compound, have shown that it can inhibit T-cell proliferation and activation, blocking cell cycle progression and decreasing the production of proinflammatory cytokines .

Molecular Mechanism

Azacytidine, a related compound, is known to incorporate into DNA and RNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also inhibits DNA methyltransferase, leading to hypomethylation of DNA .

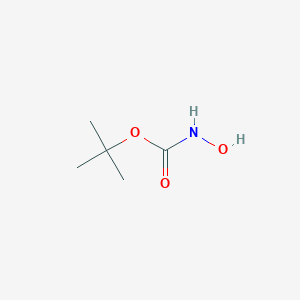

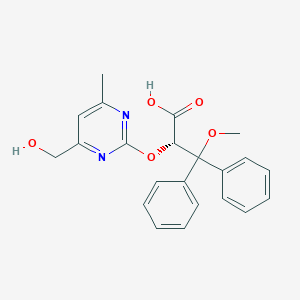

Métodos De Preparación

La síntesis de 6-Amino-5-azacitidina implica varios pasos. Un método incluye la reacción de N-etoxicarbonilguanidina con 2,3,5-tri-O-benzoil-β-D-ribosil isocianato para formar N-etoxicarbonilamidinourea, que luego se cicliza para producir el derivado 6-etoxi . Este intermedio se somete a amonólisis y metanólisis para producir derivados 6-amino y 6-metoxi de 5-azacitidina . Los métodos de producción industrial se centran en optimizar el rendimiento y la pureza, a menudo involucrando técnicas cromatográficas avanzadas para separar y purificar el producto final .

Análisis De Reacciones Químicas

6-Amino-5-azacitidina experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados, como los derivados 6-oxo y 6-metoxi.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en el grupo amino, para formar varios derivados sustituidos.

Reactivos y condiciones comunes: Reactivos como el clorotrimetilsilano y la trietilamina se utilizan comúnmente en estas reacciones.

Comparación Con Compuestos Similares

6-Amino-5-azacitidina es similar a otros análogos de nucleósidos como:

Azacitidina: Ambos compuestos inhiben la metiltransferasa del ADN y tienen aplicaciones en el tratamiento del cáncer.

Decitabina: Otro análogo de nucleósido utilizado en el tratamiento de síndromes mielodisplásicos y leucemia mieloide aguda.

Zebularina: Un derivado de 5-azacitidina con mayor estabilidad y actividad inhibitoria similar de la metiltransferasa del ADN.

La singularidad de this compound radica en sus propiedades antibacterianas específicas y su potencial para desarrollar nuevos agentes antibacterianos .

Propiedades

IUPAC Name |

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBIDXKTBPRKSK-TXICZTDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105331-00-8 | |

| Record name | 6-Amino-5-azacytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-AMINO-5-AZACYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

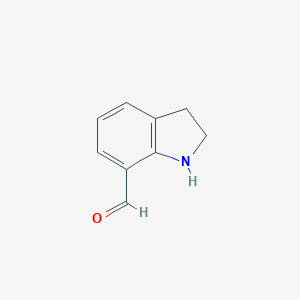

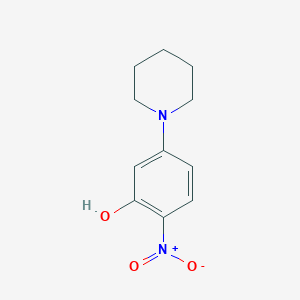

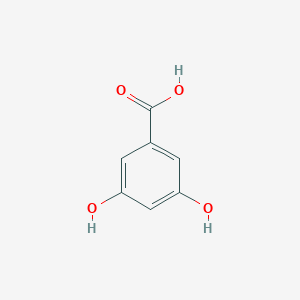

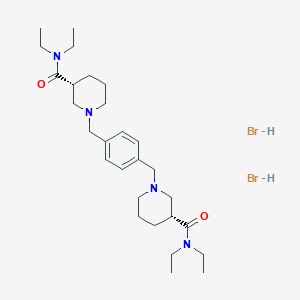

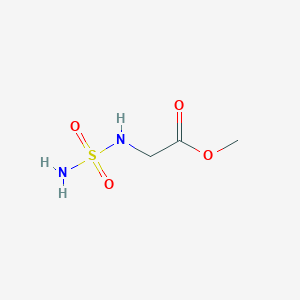

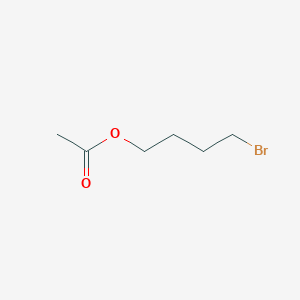

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

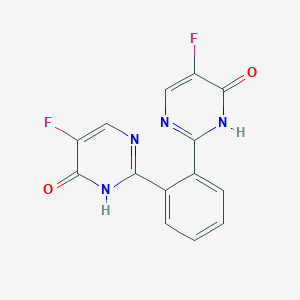

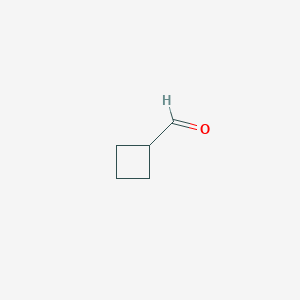

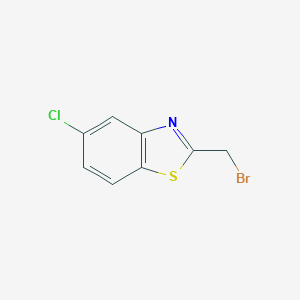

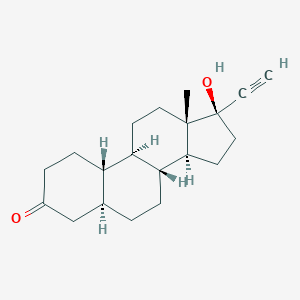

Feasible Synthetic Routes

Q1: What is the molecular conformation of 6-Amino-5-azacytidine and how does it compare to other nucleosides?

A1: [] Nuclear Magnetic Resonance (NMR) spectroscopy revealed that 6-Amino-5-azacytidine exhibits a preferential conformation similar to purine nucleosides. This includes a dominant g+ (S-type) rotamer around the C(5')-C(4') bond, a preference for the S conformation of the ribose ring, and an inclination towards the anti conformation around the C-N glycosyl bond. [] This conformational similarity might contribute to its biological activity and interactions with cellular targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.